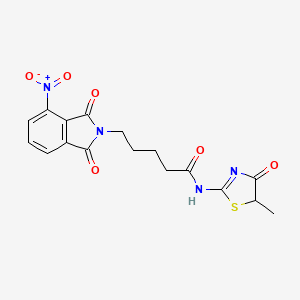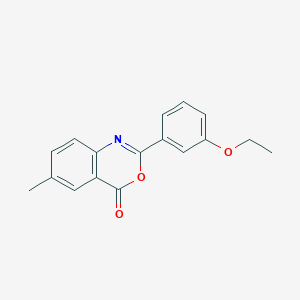![molecular formula C13H24Cl2N2S B4189302 N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride](/img/structure/B4189302.png)
N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride
Übersicht
Beschreibung
N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride, also known as MTA, is a synthetic compound that has attracted significant attention in the field of biomedical research. MTA is a potent inhibitor of S-adenosylmethionine (SAM) decarboxylase, an enzyme that plays a crucial role in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Wirkmechanismus
N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride exerts its anti-cancer and anti-parasitic effects by inhibiting the activity of SAM decarboxylase, which leads to a decrease in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their depletion can induce apoptosis (programmed cell death) in cancer cells or inhibit the growth of parasites.
Biochemical and physiological effects:
In addition to its anti-cancer and anti-parasitic effects, N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has been shown to modulate various cellular processes, including DNA methylation, histone acetylation, and gene expression. N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it has been shown to protect neuronal cells from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride in laboratory experiments is its specificity towards SAM decarboxylase, which allows for the selective inhibition of polyamine biosynthesis. However, N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has been shown to have limited stability in aqueous solutions, which can affect its potency and reproducibility.
Zukünftige Richtungen
There are several potential future directions for the research on N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride. One area of interest is the development of more stable analogs of N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride that can be used in vivo for the treatment of cancer and parasitic infections. Another area of interest is the investigation of the role of N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride in other cellular processes, such as autophagy and inflammation. Additionally, the use of N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride in combination with other anti-cancer or anti-parasitic agents is an area of active research.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has also been investigated for its potential use in the treatment of parasitic infections, such as malaria and leishmaniasis.
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S.2ClH/c1-15(2)10-4-9-14-11-12-5-7-13(16-3)8-6-12;;/h5-8,14H,4,9-11H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBCWPRBJMZXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)SC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(benzylsulfonyl)amino]-N-ethylbenzenesulfonamide](/img/structure/B4189230.png)
![3,3-dimethyl-2-methylene-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4189237.png)

![1-benzyl-4-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4189242.png)
![4-chloro-N-{[(2-methoxy-1-methylethyl)amino]carbonyl}benzamide](/img/structure/B4189243.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4189252.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B4189255.png)

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4189271.png)
![N,N-dimethyl-N'-[4-(4-morpholinyl)-2-quinazolinyl]-1,4-benzenediamine hydrochloride](/img/structure/B4189278.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4189305.png)
![4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4189313.png)
![1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4189326.png)